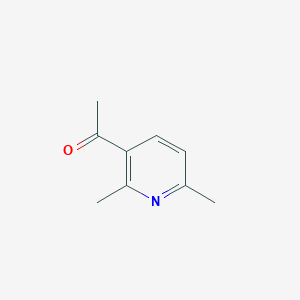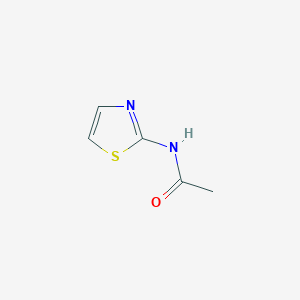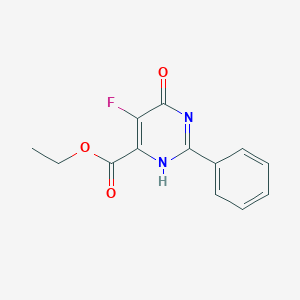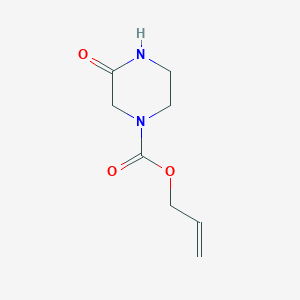
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate, also known as POC, is a chemical compound that has gained significant attention in the field of scientific research. POC is a derivative of the natural product fumagillin, which has been used for the treatment of various diseases such as cancer and arthritis. POC has been found to possess potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of a specific enzyme called methionine aminopeptidase 2 (MetAP2). MetAP2 is involved in the regulation of various cellular processes, including cell growth and proliferation. By inhibiting MetAP2, Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate is thought to disrupt these processes, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Efectos Bioquímicos Y Fisiológicos
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been found to have a number of biochemical and physiological effects. In animal models, Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been shown to reduce tumor growth and inflammation. It has also been found to have an effect on the immune system, modulating the activity of immune cells. Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been shown to be well-tolerated in animal models, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate is its potent anti-inflammatory and anti-tumor properties. This makes it a promising candidate for the development of new therapeutic agents. Another advantage is its relatively low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate. One area of interest is the development of new therapeutic agents based on Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate. Researchers are investigating the use of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate as a lead compound for the development of new anti-inflammatory and anti-tumor agents. Another area of interest is the investigation of the mechanism of action of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate. Researchers are working to better understand how Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate inhibits MetAP2 and how this leads to its anti-inflammatory and anti-tumor effects. Finally, there is interest in investigating the use of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate in the treatment of other diseases, such as Alzheimer's and Parkinson's.
Métodos De Síntesis
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate can be synthesized by the reaction of fumagillin with propargylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to obtain Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate in high yield and purity. The synthesis of Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been optimized to produce large quantities of the compound for research purposes.
Aplicaciones Científicas De Investigación
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new anti-inflammatory and anti-tumor agents. Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
156440-97-0 |
|---|---|
Nombre del producto |
Prop-2-EN-1-YL 3-oxopiperazine-1-carboxylate |
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
prop-2-enyl 3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-2-5-13-8(12)10-4-3-9-7(11)6-10/h2H,1,3-6H2,(H,9,11) |
Clave InChI |
LYQQSNCMRCZZIS-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)N1CCNC(=O)C1 |
SMILES canónico |
C=CCOC(=O)N1CCNC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



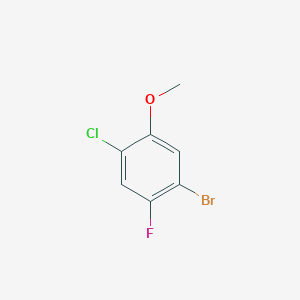
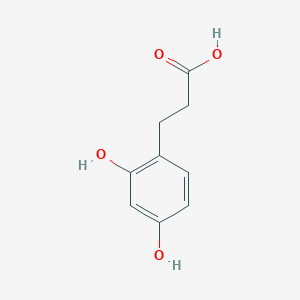
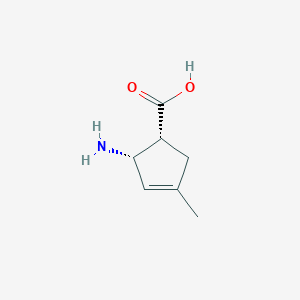
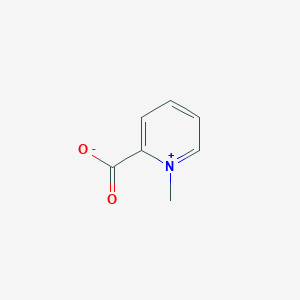
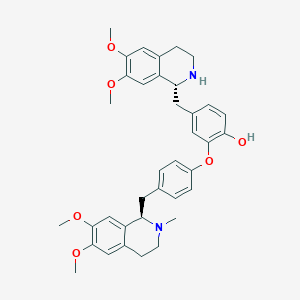
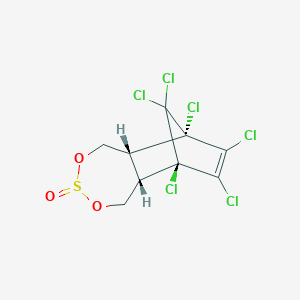
![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)
![N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide](/img/structure/B125225.png)
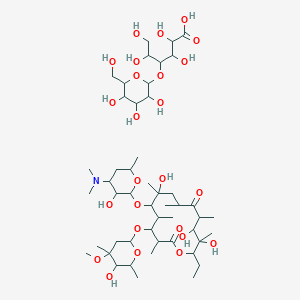
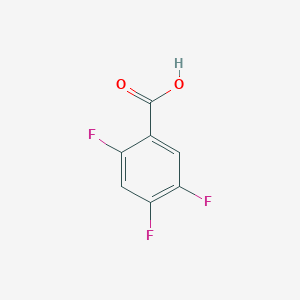
![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)
